C.I. Direct Brown 60

Description

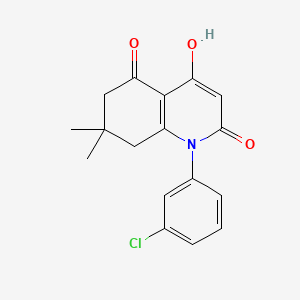

Structure

2D Structure

3D Structure

Properties

CAS No. |

6426-57-9 |

|---|---|

Molecular Formula |

C17H16ClNO3 |

Molecular Weight |

317.769 |

IUPAC Name |

1-(3-chlorophenyl)-4-hydroxy-7,7-dimethyl-6,8-dihydroquinoline-2,5-dione |

InChI |

InChI=1S/C17H16ClNO3/c1-17(2)8-12-16(14(21)9-17)13(20)7-15(22)19(12)11-5-3-4-10(18)6-11/h3-7,20H,8-9H2,1-2H3 |

InChI Key |

VEKYARKTHZYQAW-UHFFFAOYSA-N |

SMILES |

CC1(CC2=C(C(=O)C1)C(=CC(=O)N2C3=CC(=CC=C3)Cl)O)C |

Origin of Product |

United States |

Advanced Methodologies for Remediation and Transformation of C.i. Direct Brown 60

Adsorption-Based Removal Strategies for C.I. Direct Brown 60

Adsorption is recognized as one of the most effective and widely used methods for dye removal due to its operational simplicity, cost-effectiveness, and high efficiency in transferring the pollutant from the liquid to a solid phase. cellulosechemtechnol.rorsc.org The process involves the accumulation of dye molecules (adsorbate) onto the surface of a porous material (adsorbent). A variety of materials, from conventional activated carbon to novel biopolymers and clays, have been explored for their potential to adsorb direct dyes. cellulosechemtechnol.rorsc.orgdeswater.com

Mechanistic Investigations of this compound Adsorption on Diverse Media

The adsorption of direct azo dyes onto various media is governed by a combination of physical and chemical mechanisms. The specific interactions depend on the chemical structures of both the dye and the adsorbent material. rsc.org

Key mechanisms include:

Electrostatic Interactions: The surface charge of the adsorbent and the ionic nature of the dye are crucial. Direct brown dyes are anionic due to the presence of sulfonate (-SO₃H) groups. pan.pl In acidic conditions (low pH), the adsorbent surface may become positively charged, promoting strong electrostatic attraction with the anionic dye molecules. mdpi.com

Hydrogen Bonding: Functional groups such as hydroxyl (-OH) and amino (-NH₂) present on the surface of many adsorbents can form hydrogen bonds with the nitrogen and oxygen atoms in the azo dye structure. pan.pl

Van der Waals Forces: These are weak intermolecular forces that contribute to the physical adsorption of dye molecules onto the adsorbent surface. deswater.com

Chemisorption: In some cases, stronger chemical bonds can form between the dye and the adsorbent. Studies on coal-based sorbents for C.I. Direct Brown 1:1 suggested a chemisorption mechanism, attributed to the presence of acidic functional groups on the adsorbent surface. nih.gov The energy of adsorption, which can be determined from isotherm models, helps to distinguish between physisorption (E < 8 kJ/mol) and chemisorption (E > 20 kJ/mol). deswater.com

Development and Characterization of Novel Adsorbent Materials for this compound

Research into cost-effective and highly efficient adsorbents is ongoing. While activated carbon is a benchmark, its cost has driven the exploration of alternatives. cellulosechemtechnol.ro

Chitosan (B1678972): This natural biopolymer, derived from chitin, is an attractive low-cost adsorbent due to its high content of amino and hydroxyl functional groups, which provide numerous active sites for dye binding. cellulosechemtechnol.ro Studies on C.I. Direct Brown 95 have demonstrated the potential of chitosan as an effective adsorbent. cellulosechemtechnol.roresearchgate.net

Clay Minerals: Materials like smectite-clay are investigated for their dye removal capabilities. Their performance is linked to their layered structure and surface chemistry. Studies have shown that smectite-clay can effectively remove various direct dyes, with electrostatic interactions and hydrogen bonds playing a key role. pan.pl

Activated Carbon from Alternative Precursors: To reduce costs, activated carbon has been successfully prepared from various low-cost materials like Prosopis juliflora bark. This material, when activated with phosphoric acid, showed a high sorption capacity for Direct Brown MR dye. chesci.com

Polymer Composites: Advanced functional polymers, such as those based on poly(glycidyl methacrylate), have been synthesized and modified to create adsorbents with high capacities for various dyes. biomedres.us

Equilibrium Isotherm and Kinetic Modeling of this compound Adsorption Processes

To understand and optimize the adsorption process, equilibrium and kinetic models are applied to experimental data.

Equilibrium Isotherms describe the relationship between the amount of dye adsorbed on the adsorbent and the concentration of the dye remaining in the solution at equilibrium.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. chesci.com It is often a good fit for chemisorption processes. nih.gov

Freundlich Isotherm: This empirical model is used to describe adsorption on heterogeneous surfaces and multilayer adsorption. chesci.com The adsorption of C.I. Direct Brown 95 onto chitosan was found to be well-described by both Langmuir and Freundlich models, indicating a complex adsorption process. cellulosechemtechnol.ro

Kinetic Models describe the rate of dye uptake by the adsorbent.

Pseudo-First-Order Model: This model, proposed by Lagergren, describes adsorption in the initial stages. cellulosechemtechnol.ro

Pseudo-Second-Order Model: This model often provides a better fit for the entire adsorption process and suggests that chemisorption may be the rate-limiting step. researchgate.netchesci.com The adsorption of Direct Brown MR onto activated carbon from Prosopis juliflora bark and C.I. Direct Brown 95 onto chitosan were both found to be well-represented by the pseudo-second-order kinetic model. researchgate.netchesci.com

| Dye | Adsorbent | Kinetic Model | Rate Constant (k₂) (g mg⁻¹ min⁻¹) | Correlation Coefficient (R²) | Source |

|---|---|---|---|---|---|

| C.I. Direct Brown 95 | Chitosan | Pseudo-Second-Order | 2.2 x 10⁻² (at 20 mg/L) | >0.99 | cellulosechemtechnol.roresearchgate.net |

| Direct Brown MR | Prosopis juliflora bark activated carbon | Pseudo-Second-Order | Not Specified | >0.99 | chesci.com |

| Dye | Adsorbent | Isotherm Model | Parameters | Correlation Coefficient (R²) | Source |

|---|---|---|---|---|---|

| Direct Brown MR | Prosopis juliflora bark activated carbon | Langmuir | qₘ = 500 mg/g; b = 0.012 L/mg | 0.992 | chesci.com |

| Direct Brown MR | Prosopis juliflora bark activated carbon | Freundlich | K_F = 8.128 mg/g; 1/n = 0.774 | 0.996 | chesci.com |

| C.I. Direct Brown 95 | Chitosan | Langmuir | qₘ = 41.84 mg/g (at 50°C) | Not Specified | cellulosechemtechnol.ro |

Influence of Physicochemical Parameters on this compound Adsorption Efficiency

The efficiency of the adsorption process is highly dependent on several operational parameters. deswater.com

pH: The pH of the solution is a critical factor as it affects both the surface charge of the adsorbent and the ionization of the dye molecules. mdpi.com For anionic direct dyes, adsorption is often more favorable at lower pH values (acidic conditions) where the adsorbent surface tends to be more positively charged, leading to enhanced electrostatic attraction. mdpi.com For example, the maximum adsorption of Direct Brown MR dye occurred at pH 2. chesci.com

Initial Dye Concentration: Generally, as the initial dye concentration increases, the amount of dye adsorbed per unit mass of adsorbent (adsorption capacity) also increases, but the percentage of dye removal decreases. chesci.com This is because at higher concentrations, the ratio of dye molecules to available adsorbent sites becomes higher. chesci.com

Adsorbent Dosage: Increasing the adsorbent dose typically leads to a higher percentage of dye removal due to the greater availability of active sites. However, the adsorption capacity (mg of dye per g of adsorbent) may decrease due to the unsaturation of some adsorption sites. deswater.com

Temperature: The effect of temperature indicates whether the adsorption process is exothermic or endothermic. For the adsorption of Direct Brown MR on activated carbon, the process was found to be endothermic, meaning that adsorption capacity increased with temperature. chesci.com Conversely, other studies on direct dyes have reported exothermic behavior. deswater.com

Contact Time: Adsorption is a time-dependent process. The rate of removal is initially rapid as dye molecules adsorb to the readily available external surface sites, then slows as molecules diffuse into the internal pores of the adsorbent, eventually reaching equilibrium. cellulosechemtechnol.ro For C.I. Direct Brown 95 adsorption on chitosan, equilibrium was reached in approximately 80 minutes. cellulosechemtechnol.ro

Advanced Oxidation Processes (AOPs) for Degradation of this compound

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water by oxidation through reactions with highly reactive hydroxyl radicals (•OH). banglajol.info These radicals are powerful, non-selective oxidizing agents that can break down complex dye molecules into simpler and often harmless compounds like CO₂ and water. banglajol.info

Photocatalytic Degradation of this compound

Photocatalysis is an AOP that utilizes a semiconductor photocatalyst, such as zinc oxide (ZnO) or titanium dioxide (TiO₂), and a light source (like UV or sunlight) to generate hydroxyl radicals. banglajol.inforesearchgate.net

A study on the photocatalytic degradation of Direct Brown RN dye using synthesized ZnO nanoparticles under sunlight irradiation demonstrated the effectiveness of this method. banglajol.infobanglajol.info The investigation revealed that with a catalyst load of 0.5 g/L, significant degradation of the dye was achieved in 40 minutes. banglajol.infobanglajol.info The process works by exciting electrons in the ZnO nanoparticle upon light absorption, which leads to the formation of electron-hole pairs. These, in turn, react with water and oxygen to produce the highly reactive hydroxyl radicals that attack and degrade the dye molecules. banglajol.info The efficiency of photocatalytic degradation is influenced by factors such as catalyst loading, pH, initial dye concentration, and light intensity. scilit.comiwaponline.com For instance, the degradation of Direct Brown RN was also tested on a real leather industry effluent, where it achieved a 72.86% reduction in Chemical Oxygen Demand (COD), indicating near-complete destruction of the organic pollutants. banglajol.info

| Dye | Catalyst | Conditions | Efficiency | Source |

|---|---|---|---|---|

| Direct Brown RN | ZnO Nanoparticles | Sunlight, 0.5 g/L catalyst, 40 min | Substantial degradation of dye | banglajol.infobanglajol.info |

| Direct Brown RN (in effluent) | ZnO Nanoparticles | Sunlight, 0.5 g/L catalyst | 72.86% COD reduction | banglajol.info |

Application of Semiconductor Nanomaterials in Photocatalysis

Semiconductor nanomaterials like zinc oxide (ZnO) and titanium dioxide (TiO2) are widely used as photocatalysts due to their high efficiency, low cost, and stability. nih.gov For instance, ZnO nanoparticles have demonstrated significant capability in degrading Direct Brown RN dye under sunlight irradiation. banglajol.info The photocatalytic efficiency of ZnO stems from its ability to be active in both the UV and visible range of light. banglajol.info

The synthesis method of these nanomaterials can influence their photocatalytic activity. For example, ZnO nanoparticles can be prepared through a simple and reproducible procedure involving the reaction of zinc nitrate (B79036) hexahydrate and sodium hydroxide. banglajol.info The resulting nanoparticles can be characterized by various techniques, including UV-visible spectroscopy, X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), energy dispersion X-ray spectroscopy (EDX), and scanning electron microscopy (SEM) to ascertain their physicochemical properties. banglajol.info

Reaction Kinetics and Mechanistic Pathways of Photocatalytic Transformation

The photocatalytic degradation of dyes often follows pseudo-first-order kinetics. researchgate.net This means the rate of reaction is directly proportional to the concentration of the dye. The rate constant (k) and the half-life (t1/2) are key parameters used to evaluate the reaction speed. It has been observed that as the initial concentration of the dye decreases, the rate constant increases, and the half-life decreases, indicating a faster and more feasible reaction at lower concentrations. banglajol.info

The mechanism of photocatalytic degradation involves the generation of highly reactive hydroxyl radicals (•OH). banglajol.info When the semiconductor photocatalyst is irradiated with light energy greater than its band gap, electrons are excited from the valence band to the conduction band, leaving behind holes in the valence band. These electron-hole pairs react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) anion radicals, which are powerful oxidizing agents that can break down the complex structure of the dye molecules into simpler, less harmful compounds, and ultimately into carbon dioxide and water. banglajol.info

Impact of Operational Variables on Photocatalytic Decolorization and Mineralization

Several operational variables significantly influence the efficiency of photocatalytic degradation. These include catalyst dosage, initial dye concentration, and pH.

Catalyst Dosage: The decolorization efficiency generally increases with an increase in the catalyst load up to an optimal point. For the degradation of Direct Brown RN using ZnO nanoparticles, the efficiency was found to increase up to a catalyst load of 0.50 g∙L-1. banglajol.info Beyond this optimal concentration, the efficiency may decrease due to light scattering and a reduction in light penetration through the solution. banglajol.info Increased turbidity can also lead to the deactivation of activated molecules through collisions. banglajol.info

pH: The pH of the solution is a critical parameter as it affects the surface charge of the photocatalyst and the ionization state of the dye molecule. jwent.net For anionic dyes, a lower pH is generally favorable as it promotes the adsorption of the dye molecules onto the positively charged catalyst surface. jwent.net

Table 1: Influence of Operational Variables on Photocatalytic Degradation

| Operational Variable | Optimal Condition | Effect on Degradation Efficiency | Reference |

|---|---|---|---|

| Catalyst Dosage (ZnO) | 0.50 g∙L⁻¹ | Increases up to optimum, then decreases | banglajol.info |

| Initial Dye Concentration | Lower concentrations | Higher efficiency at lower concentrations | banglajol.infojwent.net |

| pH | Acidic (for anionic dyes) | Influences catalyst surface charge and dye adsorption | jwent.net |

Electrochemical Degradation of this compound

Electrochemical degradation is another powerful AOP for treating dye-containing wastewater. This method utilizes an electric current to drive oxidation and reduction reactions that break down pollutants. It can be achieved through direct oxidation at the anode or indirect oxidation via the generation of reactive species in the electrolyte.

Electrode Material Selection and Performance Characteristics

The choice of electrode material is crucial for the efficiency and effectiveness of the electrochemical degradation process. scirp.org Graphite (B72142) and carbon-based electrodes are often favored due to their low cost, wide potential window, and electrocatalytic activity for various redox reactions. researchgate.netiosrjournals.org For instance, graphite carbon electrodes have been successfully used for the degradation of C.I. Vat Brown 1. researchgate.net

Dimensionally stable anodes (DSAs), such as Ti/Ru0.3Ti0.7O2, are also employed and their performance can be enhanced by using appropriate supporting electrolytes like sodium chloride (NaCl). iwaponline.com The surface morphology and composition of the electrodes can be characterized using techniques like scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDX), and X-ray diffraction (XRD). iwaponline.com

Electrochemical Reaction Mechanisms and Identification of Oxidation Species

Electrochemical degradation can occur through two main pathways:

Direct Electrolysis: This involves the direct oxidation of the dye molecules on the surface of an anode with high electrocatalytic activity. tuiasi.ro This process is often mediated by adsorbed hydroxyl radicals (•OH) generated from the oxidation of water. tuiasi.ro

Indirect Electrolysis: In this process, oxidizing agents are generated in the bulk solution, which then degrade the dye molecules. tuiasi.ro A common example is the use of chloride ions (from NaCl) as a supporting electrolyte. At the anode, chloride ions are oxidized to form chlorine gas, which then reacts with water to produce hypochlorous acid (HOCl) and hypochlorite (B82951) ions (OCl-), both of which are strong oxidizing agents. tuiasi.roiwaponline.com

The degradation of the dye and its intermediates can be confirmed by analytical techniques such as UV-Vis spectroscopy, LC-MS, and FT-IR, which can show the destruction of aromatic rings. researchgate.net

Optimization of Electrochemical System Parameters for Enhanced Degradation

The efficiency of the electrochemical degradation process is influenced by several key parameters, including current density, pH, and electrolyte concentration.

Current Density: Increasing the current density generally enhances the degradation rate due to an increased production of oxidizing species. iwaponline.com However, a very high current density can lead to increased energy consumption. For the degradation of C.I. Vat Brown 1, a current density of 170 A m−2 was found to be effective. researchgate.net

pH: The initial pH of the solution plays a significant role. researchgate.net For the electrochemical decolorization of Disperse Blue-1 dye, a neutral pH of 7 was found to be optimal. tuiasi.ro The effect of pH can be complex as it influences the chemical state of the pollutants and the nature of the oxidizing species formed. tuiasi.ro

Electrolyte Concentration: The addition of a supporting electrolyte, such as NaCl, increases the conductivity of the solution and can enhance the degradation rate by generating strong oxidants. hilarispublisher.com The concentration of the electrolyte needs to be optimized to achieve maximum efficiency without excessive consumption.

Table 2: Influence of System Parameters on Electrochemical Degradation

| System Parameter | Optimal Condition | Effect on Degradation Efficiency | Reference |

|---|---|---|---|

| Current Density | 170 A m⁻² (for C.I. Vat Brown 1) | Higher density increases degradation rate | researchgate.netiwaponline.com |

| pH | 7 (for Disperse Blue-1) | Affects pollutant state and oxidant formation | researchgate.nettuiasi.ro |

| Electrolyte (NaCl) | Optimized concentration | Increases conductivity and generates oxidants | hilarispublisher.com |

Hybrid and Synergistic Advanced Oxidation Processes for this compound

Advanced Oxidation Processes (AOPs) represent a class of procedures characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic pollutants. bibliotekanauki.pljeeng.net The application of hybrid and synergistic AOPs for the degradation of dyes like this compound is an area of growing research interest. These approaches combine two or more AOPs or an AOP with another treatment technology to enhance degradation efficiency, overcome the limitations of individual processes, and potentially reduce treatment costs. scispace.commdpi.com

The core principle behind hybrid systems is the potential for synergistic effects, where the combined efficiency is greater than the sum of the individual processes. For instance, combining a Fenton or photo-Fenton process with a biological treatment step can be highly effective. The AOP pre-treatment can break down the complex and recalcitrant structure of this compound into smaller, more biodegradable intermediates. mdpi.com This initial oxidation enhances the subsequent biological degradation, which might otherwise be inhibited by the dye's toxicity or complex structure. mdpi.com

Another example of a synergistic approach is the coupling of different AOPs, such as ozonation with UV/H2O2. bibliotekanauki.pl This combination can accelerate the decomposition of ozone and the generation of hydroxyl radicals, leading to a more rapid and complete degradation of the target pollutant. While specific studies focusing exclusively on this compound are limited in readily available literature, the principles derived from studies on similar azo dyes, such as Direct Blue 199 and other reactive dyes, are applicable. bibliotekanauki.pl For example, the sequential use of ozonation followed by a UV/H2O2 process has been shown to be effective for dyehouse effluents. bibliotekanauki.pl

Biological and Enzymatic Remediation of this compound

Biological and enzymatic methods offer an environmentally friendly and cost-effective alternative for the remediation of water contaminated with this compound. frontiersin.org These techniques utilize the metabolic capabilities of microorganisms or the catalytic activity of their enzymes to decolorize and degrade the dye. mdpi.com

Microbial Degradation Pathways and Biotransformation Mechanisms

The microbial degradation of azo dyes like this compound is a complex process that often involves a two-stage mechanism. Initially, under anaerobic or anoxic conditions, the azo bond (–N=N–), which is responsible for the dye's color, is reductively cleaved. envirobiotechjournals.comijcmas.com This initial step is typically carried out by a non-specific, intracellular enzyme system, often involving an azoreductase. ijcmas.comuminho.pt The cleavage of the azo bond results in the formation of colorless, but potentially hazardous, aromatic amines. envirobiotechjournals.comuminho.pt

Following the initial reductive cleavage, the resulting aromatic amines can be further degraded, often under aerobic conditions. mdpi.com This aerobic stage involves the opening of the aromatic rings through the action of oxygenases and other enzymes, ultimately leading to the mineralization of the dye into simpler, non-toxic compounds such as carbon dioxide and water. tandfonline.com The complete degradation, therefore, often requires a sequential anaerobic-aerobic treatment process to ensure both decolorization and detoxification. mdpi.comfrontiersin.org The specific biotransformation pathway can vary depending on the microbial species and the specific chemical structure of the dye. For a similar dye, Direct Brown MR, degradation by Acinetobacter calcoaceticus resulted in metabolites such as biphenyl (B1667301) amine, biphenyl, 3-amino 6-hydroxybenzoic acid, and naphthalene (B1677914) diazonium. researchgate.net

Enzymatic Bioremediation through Azo-Reductases and Laccases

Enzymatic bioremediation utilizes isolated enzymes to target and degrade pollutants. For azo dyes like this compound, two key enzyme types are of particular interest: azoreductases and laccases. researchgate.net

Azo-reductases are enzymes that catalyze the reductive cleavage of the azo bond. bhu.ac.in They typically require a reducing equivalent, such as NADH or FADH, to function. scispace.com These enzymes can be found in a wide variety of bacteria and are central to the initial decolorization step in microbial degradation. ijcmas.combhu.ac.in The action of azoreductases breaks the dye molecule into smaller aromatic amines. bhu.ac.in

Laccases , on the other hand, are multi-copper oxidases that can oxidize a broad range of phenolic and non-phenolic compounds, including some azo dyes. scispace.commdpi.com Unlike azoreductases, laccases work through a non-specific free radical mechanism, which can sometimes avoid the formation of toxic aromatic amines. scispace.com The substrate range of laccases can be expanded by using redox mediators, which facilitate the electron transfer between the enzyme and the dye molecule. scispace.combiorxiv.org The degradation of Direct Brown MR by Acinetobacter calcoaceticus has been shown to involve the induction of both laccase and other reductase enzymes. researchgate.net Laccases from various microbial sources have demonstrated significant potential in decolorizing textile effluents. bhu.ac.in

| Enzyme | Mechanism of Action | Cofactor Requirement | Typical Products |

| Azo-reductase | Reductive cleavage of the azo bond (–N=N–) | NADH, FADH scispace.com | Aromatic amines bhu.ac.in |

| Laccase | Non-specific free radical oxidation | None (sometimes uses mediators) scispace.com | Phenolic compounds, polymers scispace.com |

Isolation, Screening, and Characterization of Dye-Degrading Microbial Strains

The search for effective microbial candidates for the bioremediation of this compound begins with the isolation of microorganisms from environments contaminated with textile dyes. ekb.egsapub.org Such environments, including textile industry effluents and contaminated soils, are promising sources for bacteria and fungi that have naturally adapted to survive and utilize dyes as a source of carbon and nitrogen. ekb.egijarbs.com

The isolation process typically involves collecting samples and using enrichment culture techniques. ekb.eg In this method, the samples are incubated in a mineral salts medium containing the target dye as the sole carbon or nitrogen source. scirp.org This selective pressure encourages the growth of microorganisms capable of degrading the dye. Following enrichment, individual colonies are isolated by streaking on solid agar (B569324) plates containing the dye. ijarbs.com Colonies that form a clear zone around them are indicative of dye degradation and are selected for further screening. ekb.eg

Screening involves testing the decolorization ability of the isolated strains in liquid culture. biorxiv.org The efficiency of degradation is often quantified by measuring the decrease in absorbance of the dye solution using a UV-Visible spectrophotometer. mdpi.com Isolates that show high and rapid decolorization are considered potent candidates. semanticscholar.org For example, in one study, out of 1540 bacterial isolates, nine were selected based on their ability to efficiently and rapidly degrade a wide range of dyes. semanticscholar.org

Once potent strains are identified, they are characterized based on their morphological, biochemical, and molecular traits. sapub.orgbiorxiv.org Molecular identification, commonly through 16S rRNA gene sequencing for bacteria, provides a definitive identification of the species. biorxiv.org Characterization also involves determining the optimal conditions for growth and dye degradation, such as pH, temperature, and nutrient requirements. researchgate.net For instance, studies have identified various bacterial genera like Bacillus, Pseudomonas, Citrobacter, and Acinetobacter as effective dye degraders. researchgate.netbiorxiv.orgresearchgate.netmdpi.com

Process Optimization for Efficient Biological Decolorization and Degradation of this compound

To maximize the efficiency of biological treatment, it is crucial to optimize various process parameters that influence microbial activity and enzyme function. jmbfs.org Key parameters include pH, temperature, initial dye concentration, and the availability of carbon and nitrogen sources. jmbfs.org

pH and Temperature: The pH of the medium affects the enzymatic activity and the transport of dye molecules across the cell membrane. nih.gov Most bacterial degradation processes for azo dyes are optimal in a pH range of 6.0 to 10.0. frontiersin.org Temperature is another critical factor, as it influences microbial growth and enzyme stability. mdpi.com While some thermophilic bacteria can degrade dyes at high temperatures, the optimal range for many mesophilic bacteria is between 25°C and 40°C. mdpi.comnih.gov For example, Pseudomonas aeruginosa showed optimal degradation of a brown azo dye at 37°C and a pH of 7. mdpi.com

Initial Dye Concentration: High concentrations of dyes can be toxic to microorganisms, inhibiting their growth and metabolic activity. mdpi.com Therefore, determining the optimal initial dye concentration is essential. Studies have shown that degradation efficiency often decreases as the initial dye concentration increases. mdpi.commdpi.com For instance, Pseudomonas aeruginosa was most effective at degrading Brown 706 dye at a concentration of 20 ppm. mdpi.com

Carbon and Nitrogen Sources: The presence of co-substrates, such as additional carbon and nitrogen sources, can significantly enhance dye degradation. tci-thaijo.org These sources provide the necessary energy and nutrients for microbial growth and the production of degradative enzymes. jmbfs.org Yeast extract, peptone, and glucose are commonly used supplements that have been shown to improve the decolorization efficiency of various dyes. mdpi.comtci-thaijo.org

Statistical Optimization: To systematically optimize these multiple interacting parameters, statistical methods like Response Surface Methodology (RSM) are often employed. frontiersin.orggavinpublishers.com RSM allows for the evaluation of the effects of several factors simultaneously and helps in identifying the optimal conditions with a minimum number of experiments. frontiersin.org This approach has been successfully used to optimize the decolorization of various textile dyes by different microbial strains. gavinpublishers.com

The following table summarizes the optimal conditions found for the degradation of a similar brown azo dye by Pseudomonas aeruginosa. mdpi.com

| Parameter | Optimal Value | Degradation Efficiency (%) |

| Incubation Time | 72 hours | - |

| pH | 7 | - |

| Temperature | 37 °C | 40.75 |

| Dye Concentration | 20 ppm | - |

| Glucose Supplementation | 0.5 g | - |

| Combined Optimal Conditions | - | 73.91 |

Analytical and Mechanistic Investigations of C.i. Direct Brown 60 Transformation

Spectroscopic Characterization (UV-Vis, FTIR) of C.I. Direct Brown 60 and its Transformation Products

Spectroscopic methods are fundamental in monitoring the degradation of dyes by observing changes in their chemical structure. UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are primary tools for this purpose.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an azo dye is characterized by distinct absorption bands. For this compound, one would expect to see significant absorption in the UV region (around 200-400 nm) corresponding to the π→π* electronic transitions of the aromatic rings, and one or more bands in the visible region (around 400-700 nm) due to the n→π* transitions of the azo (-N=N-) chromophores, which are responsible for its brown color.

During transformation processes, such as photocatalytic or microbial degradation, the cleavage of the azo bonds leads to the disappearance of the characteristic absorption peak in the visible spectrum, resulting in decolorization. For instance, in a study on the photocatalytic degradation of a similarly structured dye, Direct Brown RN, UV-Vis spectra taken at regular intervals showed a progressive decrease in the absorption intensity of the visible light peak, indicating the destruction of the chromophore. banglajol.info The monitoring of these spectral changes allows for the calculation of decolorization efficiency over time.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides detailed information about the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic peaks corresponding to its molecular structure. Upon degradation, the disappearance of certain peaks and the appearance of new ones confirm the transformation and help in identifying the resulting products.

In studies of related direct brown dyes, FTIR analysis has been used to confirm biodegradation by comparing the spectrum of the original dye with that of the metabolites extracted after treatment. researchgate.netnih.gov For example, the disappearance of the azo bond peak (around 1600-1630 cm⁻¹) and the appearance of new peaks corresponding to amines (N-H stretching around 3300-3500 cm⁻¹) would provide strong evidence of reductive cleavage. nih.gov

Table 1: Expected FTIR Spectral Assignments for this compound and Its Transformation

| Wavenumber (cm⁻¹) | Functional Group | Significance in Transformation Analysis |

|---|---|---|

| 3300-3500 | O-H (hydroxyl), N-H (amine) | Appearance/increase in intensity suggests formation of hydroxylated intermediates and aromatic amines. |

| 3000-3100 | Aromatic C-H stretch | Reduction in intensity may indicate aromatic ring cleavage in advanced degradation stages. |

| 1600-1630 | N=N stretch (azo bond) | Disappearance is a primary indicator of the cleavage of the chromophore and decolorization. |

| 1450-1550 | Aromatic C=C stretch | Changes in this region indicate alteration of the aromatic backbone. |

| 1100-1200 | C-N stretch | Appearance of new bands can confirm the formation of amine intermediates. |

| 1000-1100 | S=O stretch (sulfonate group) | Persistence or disappearance helps track the fate of the sulfonic acid moiety. |

Chromatographic Techniques (LC-MS, GC/MS, TLC) for Separation and Identification of Degradation Intermediates

To identify the specific products formed during the transformation of this compound, chromatographic techniques are indispensable.

Thin Layer Chromatography (TLC)

TLC is a simple and effective technique for the initial qualitative analysis of the degradation process. nih.gov By spotting samples taken over time onto a TLC plate and developing it with an appropriate solvent system, the separation of the parent dye from its degradation products can be visualized. iosrjournals.org A successful degradation is indicated by the disappearance of the spot corresponding to the original dye (with a specific Rf value) and the appearance of new spots corresponding to the intermediates. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the analysis of polar, non-volatile, and thermally unstable compounds, which is typical for dye degradation intermediates. epa.gov High-Performance Liquid Chromatography (HPLC) separates the components of the complex mixture, which are then introduced into a mass spectrometer for identification based on their mass-to-charge ratio (m/z). nih.gov For a molecule like this compound, LC-MS would be the preferred method to identify the primary aromatic amine intermediates formed after the cleavage of the azo bonds. uminho.pt

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is highly effective for the identification of volatile and semi-volatile organic compounds. mdpi.com While many dye degradation intermediates are not directly suitable for GC analysis due to their low volatility, derivatization can be employed to make them amenable to this technique. mdpi.com GC/MS analysis of intermediates from similar brown azo dyes has successfully identified smaller degradation products. For example, in the degradation of Direct Brown MR, GC/MS analysis identified biphenyl (B1667301) amine, biphenyl, 3-amino-6-hydroxybenzoic acid, and naphthalene (B1677914) diazonium as metabolites. researchgate.net

Based on the structure of this compound, the primary intermediates expected from the cleavage of its two azo bonds are listed in the table below.

Table 2: Predicted Primary Degradation Intermediates of this compound

| Intermediate Name | Molecular Formula | Molecular Weight | Analytical Method |

|---|---|---|---|

| 4-(4-Aminophenyl)benzenamine | C₁₂H₁₂N₂ | 184.24 | LC-MS, GC/MS |

| 2-Hydroxybenzoic acid (Salicylic Acid) | C₇H₆O₃ | 138.12 | LC-MS, GC/MS |

| 6-Amino-7-hydroxynaphthalene-2-sulfonic acid | C₁₀H₉NO₄S | 239.25 | LC-MS |

Electrochemical Behavior and Redox Properties of this compound through Voltammetric Studies

Voltammetric techniques, particularly cyclic voltammetry (CV), are used to study the redox properties of dyes. This is essential for understanding their electrochemical degradation, where the dye is transformed through oxidation or reduction reactions at an electrode surface. researchgate.net

In a study on the electrocoagulation of Direct Brown 2, cyclic voltammetry was used to monitor the removal of the dye from the solution, demonstrating the utility of electrochemical methods for both analysis and treatment. researchgate.net The electrochemical behavior is influenced by factors such as pH, scan rate, and the nature of the supporting electrolyte. conicet.gov.ar

Elucidation of Reaction Pathways and Mechanistic Models for this compound Degradation

By combining the data from spectroscopic, chromatographic, and electrochemical analyses, a mechanistic pathway for the degradation of this compound can be proposed. For most azo dyes, transformation, whether microbial, photocatalytic, or electrochemical, proceeds via the reductive cleavage of the azo bonds. nih.govnih.gov

Proposed Degradation Pathway:

Primary Degradation (Azo Bond Cleavage): The initial and rate-limiting step is the breaking of the two azo linkages in the this compound molecule. This step is responsible for the loss of color. This reductive cleavage results in the formation of three primary aromatic amines: 4-(4-aminophenyl)benzenamine, 2-hydroxybenzoic acid, and 6-amino-7-hydroxynaphthalene-2-sulfonic acid. The formation of such aromatic amines is a well-documented primary step in the breakdown of benzidine-based dyes. researchgate.netnih.gov

Secondary Degradation (Aromatic Amine Breakdown): The aromatic amines produced in the first step are typically colorless but may still be toxic. These intermediates undergo further degradation through processes like deamination (removal of amine groups) and hydroxylation (addition of -OH groups).

Mineralization: In advanced oxidation or efficient microbial processes, the aromatic rings of the intermediates are eventually opened. This leads to the formation of smaller aliphatic compounds, which are ultimately mineralized into non-toxic end products such as carbon dioxide (CO₂), water (H₂O), and inorganic ions (e.g., sulfate (B86663) from the sulfonate group). nih.gov

This proposed pathway is consistent with general mechanisms established for a wide range of disazo and direct dyes. nih.govacs.org The specific intermediates and the kinetics of their formation and subsequent breakdown would be confirmed using the analytical techniques described in the preceding sections.

Environmental Fate and Ecotoxicological Implications of C.i. Direct Brown 60 and Its Transformation Products

Environmental Persistence and Degradation Rates in Aquatic and Soil Systems

Available scientific literature lacks specific studies detailing the environmental persistence and degradation half-life of C.I. Direct Brown 60 in aquatic and soil matrices. However, based on the characteristics of azo direct dyes, its environmental behavior can be inferred.

Azo dyes are known for their complex aromatic structures, which make them resistant to degradation, particularly under aerobic conditions typically found in surface waters. govinfo.gov Their high water solubility means they can remain in the water column for extended periods. govinfo.gov Eventually, they are expected to partition to suspended solids, sediments, or soil particles through electrostatic interactions. govinfo.gov

In anaerobic environments, such as deep sediment layers, the azo bond (–N=N–) can be cleaved by microorganisms. govinfo.govscribd.com This reductive cleavage is a critical degradation pathway, but it results in the formation of aromatic amines. For benzidine-based dyes, this process can release carcinogenic amines. Given that this compound is a benzidine-based dye, its anaerobic degradation is expected to produce such hazardous transformation products.

While specific half-life data for this compound is not publicly available, the general persistence of similar dyes suggests it is not readily biodegradable. For instance, a study on the herbicide metribuzin, another complex organic compound, showed a half-life of nearly 120 days in non-amended soil, highlighting the potential for long-term persistence of such chemicals. Azo dyes are designed to be stable against microbial attack to ensure their durability, which contributes to their environmental persistence.

Table 1: General Environmental Behavior of Azo Direct Dyes

| Environmental Compartment | Expected Behavior of this compound (by analogy) |

|---|---|

| Aquatic Systems (Aerobic) | High persistence, low degradation rate. Remains in water column due to solubility. |

| Aquatic Systems (Anaerobic) | Potential for reductive cleavage of the azo bond, forming aromatic amines. |

| Soil Systems | Likely to adsorb to soil particles. Persistence is expected, with slow degradation. |

Impact on Aquatic Ecosystem Dynamics, including Light Penetration

The introduction of dyes like this compound into aquatic environments has significant impacts on ecosystem dynamics, primarily through the reduction of light penetration. The intense color of the dye, even at low concentrations, blocks sunlight from reaching submerged aquatic plants and algae. This inhibition of light disrupts the food chain at its base by reducing or preventing photosynthesis. govinfo.gov

A decrease in photosynthetic activity leads to lower dissolved oxygen levels, which can create hypoxic or anoxic conditions detrimental to fish and other aquatic organisms. This alteration of the physical properties of water can deregulate the biological cycles within the aquatic system.

Studies on similar dyes illustrate this effect. For example, in research on the photocatalytic degradation of a dye referred to as Direct Brown RN, it was noted that the efficiency of the degradation process was hampered at higher dye concentrations. This was attributed to the dye itself absorbing light, which reduced the light available to activate the photocatalyst. This same light-absorbing property is what causes the adverse environmental effect of reduced light penetration in natural waters. The presence of dyes in water, even at concentrations below 1 ppm, can cause obvious coloration and affect aquatic life.

Assessment of Biodegradability Enhancement of Treated Effluents Containing this compound

Untreated effluents containing azo dyes like this compound are generally characterized by low biodegradability. A common measure of biodegradability is the ratio of Biochemical Oxygen Demand (BOD5) to Chemical Oxygen Demand (COD). A BOD5/COD ratio of less than 0.3 indicates that the wastewater is not easily biodegradable and may contain toxic or refractory substances.

Various treatment technologies can enhance the biodegradability of dye-containing effluents. These methods break down the complex dye molecules into simpler, more biodegradable compounds.

Advanced Oxidation Processes (AOPs): Techniques like photocatalysis (e.g., using ZnO or TiO2) generate highly reactive hydroxyl radicals that can mineralize organic dye molecules, breaking them down into CO2 and water. Studies on other direct dyes, such as C.I. Direct Yellow 50, have shown that photocatalytic treatment significantly increases the BOD5/COD ratio. In one study, the ratio increased from 0.25 (not readily biodegradable) to 0.68 (fairly biodegradable) after treatment.

Co-substrate Addition: The biodegradability of textile wastewater can also be enhanced by adding co-substrates like glucose or peptone. These readily available carbon sources can stimulate microbial activity, leading to more effective degradation of the dye molecules.

Comparative Analysis of Environmental Attributes of Untreated vs. Treated this compound Effluents

While specific comparative data for effluents containing solely this compound are scarce, studies on similar dye effluents demonstrate the significant environmental benefits of treatment. The primary goals of treatment are to reduce toxicity, color, and organic load (measured by COD), and to improve biodegradability (increase the BOD5/COD ratio).

A study on C.I. Direct Yellow 50 using a UVA/TiO2 photocatalytic process provides a useful comparison. Before treatment, the effluent was highly toxic to Daphnia magna, with a mortality rate of 96.7% and a low biodegradability index of 0.25. After treatment, the mortality rate dropped to 43.3%, and the biodegradability index increased to 0.68.

Similarly, research on a tannery effluent containing Direct Brown RN showed that photocatalytic treatment with ZnO nanoparticles resulted in a 72.86% reduction in COD, indicating a significant decrease in the organic pollutant load being discharged.

The following table summarizes the expected changes in key environmental attributes of a this compound effluent before and after effective treatment, based on data from analogous dyes.

| Light Penetration Impact | Severe | Minimal | Removal of color allows for normal light penetration in receiving water bodies. |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| C.I. Direct Yellow 50 |

| Direct Brown RN |

| Metribuzin |

| Zinc Oxide (ZnO) |

| Titanium Dioxide (TiO2) |

| Glucose |

| Peptone |

Computational and Theoretical Studies of C.i. Direct Brown 60

Molecular Modeling and Simulation of C.I. Direct Brown 60 Interactions with Adsorbents and Catalysts

Molecular modeling techniques, particularly molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM), are instrumental in simulating the interactions between dye molecules and the surfaces of adsorbents or catalysts. ucl.ac.uk These simulations can predict binding affinities, adsorption geometries, and the specific molecular forces that govern these interactions.

| Conformational Changes | Analyzes how the dye molecule's three-dimensional structure might bend or twist to achieve an optimal fit with the adsorbent's surface. |

Simulations can also elucidate the role of the solvent (water) by modeling the hydration shells around the dye and the adsorbent surface and the energetic cost of displacing water molecules to allow for adsorption. This detailed molecular picture is crucial for designing and optimizing new adsorbents and catalysts for dye removal.

Quantum Chemical Analysis (e.g., DFT) of this compound Electronic Structure and Reactivity

Quantum chemical methods, especially Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing fundamental insights into their reactivity. researchgate.net DFT calculations can determine the optimized molecular geometry of this compound and compute a range of electronic descriptors that predict its chemical behavior. researchgate.netacs.org

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). tuiasi.ro The HOMO region, rich in electron density, indicates the sites most susceptible to electrophilic attack (oxidation), while the LUMO region, which can accept electrons, points to sites prone to nucleophilic attack (reduction). researchgate.nettuiasi.ro The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. tuiasi.ro

Other reactivity descriptors, such as electrostatic potential and Fukui functions, can map the reactive sites on the dye molecule with high precision. The electrostatic potential surface visually distinguishes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrostatic interactions. Fukui indices further refine this by quantifying the change in electron density at a specific atom upon gaining or losing an electron, thereby identifying the most likely sites for radical, nucleophilic, or electrophilic attacks. tuiasi.ro This information is invaluable for understanding the mechanisms of dye degradation, where specific bonds (like the azo linkage) are targeted by oxidizing or reducing agents. researchgate.net

Table 2: Quantum Chemical Descriptors and Their Significance for Reactivity

| Descriptor | Calculation | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron; higher values indicate a stronger tendency for oxidation. tuiasi.ro |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; lower values indicate a stronger tendency for reduction. tuiasi.ro |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests the molecule is more easily excited and more reactive. tuiasi.ro |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Measures the power of an atom or molecule to attract electrons. |

| Global Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. Harder molecules have a larger energy gap. |

| Fukui Functions (f(r)) | Measures the change in electron density at a point r when the number of electrons changes. | Predicts the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. tuiasi.ro |

In Silico Prediction and Simulation of Degradation Pathways and Intermediates

In silico models are increasingly used to predict the metabolic or degradation fate of chemical compounds, offering a rapid and cost-effective way to assess environmental impact. rsc.orgresearchgate.net For a complex azo dye like this compound, these models can simulate its breakdown under various conditions (e.g., anaerobic, aerobic, photocatalytic) and predict the likely transformation products. researchgate.net

A primary degradation pathway for azo dyes involves the reductive cleavage of the azo (–N=N–) bonds. canada.ca This is a critical first step, especially under anaerobic conditions, and results in the formation of various aromatic amines. researchgate.netcanada.ca Given that this compound is a disazo dye derived from a benzidine-like structure, its initial breakdown would be predicted to yield several smaller aromatic amines.

Computational systems can simulate this process by:

Identifying the weakest bonds: Quantum chemical calculations can identify the azo linkages as the most labile bonds susceptible to reductive cleavage.

Simulating reaction steps: Rule-based expert systems or quantum mechanical simulations can model the reaction of the dye with reactive species like hydroxyl radicals (•OH) in advanced oxidation processes or with enzymes like azoreductases in biological systems. researchgate.net

Predicting intermediates: Based on the cleavage of the parent molecule, these tools generate a list of potential degradation intermediates. researchgate.net

For this compound, the predicted intermediates would likely include substituted naphthylamine and phenylenediamine derivatives. Subsequent degradation steps, which are often slower, would involve the opening of these aromatic rings, leading to the formation of smaller aliphatic compounds like organic acids, and eventually, mineralization to CO₂, H₂O, and inorganic ions. researchgate.net

Table 3: Hypothetical Degradation Intermediates of this compound Predicted by In Silico Methods

| Parent Compound | Degradation Process | Predicted Intermediates | Further Degradation Products |

|---|---|---|---|

| This compound | Reductive Cleavage of Azo Bonds | 3,3'-Dimethoxybenzidine | Phthalic acid derivatives |

| 4-Aminonaphthalene-1-sulfonic acid | Aliphatic carboxylic acids (e.g., acetic acid, oxalic acid) researchgate.net | ||

| Substituted aminobenzenes | Carbon Dioxide, Water, Ammonium, Sulfate (B86663) ions |

These predictive models are crucial for environmental risk assessment, as the toxicity of the degradation products can sometimes be greater than that of the parent dye. canada.ca

Future Research Trajectories and Sustainable Applications for C.i. Direct Brown 60 Remediation

Development of Novel and Synergistic Treatment Technologies for Complex Dye Mixtures

The textile industry often discharges effluents containing a mixture of various dyes, making the development of robust and versatile treatment technologies crucial. e-bookshelf.de For contaminants like C.I. Direct Brown 60, which belongs to the azo dye class, a single treatment method is often insufficient for complete removal and detoxification. e-bookshelf.de Future research is therefore directed towards novel and synergistic approaches that combine different technologies to enhance efficiency.

Advanced Oxidation Processes (AOPs) are a cornerstone of modern dye remediation research. amazon.comwiley.com These processes, which include ozonation, Fenton and photo-Fenton reactions, and photocatalysis, generate highly reactive hydroxyl radicals that can break down complex dye molecules into simpler, less harmful compounds. amazon.comwiley.com For instance, the use of a TiO2-DCP (dealuminated clinoptilolite) photocatalyst has shown excellent degradation efficiency for dye mixtures under UV irradiation. researchgate.net The synergistic effect of combining photocatalysis with other methods, such as adsorption, is a promising area of investigation. researchgate.net

Another avenue of research is the use of nanocomposites. Materials like the nZVI–SiO2–TiO2 nanocomposite have demonstrated synergistic adsorption and reduction capabilities, leading to 100% mineralization of dyes like methylene (B1212753) blue. rsc.org The development of such multi-functional materials is key to treating complex effluents that would contain dyes like this compound.

Biological methods, particularly those using microbial consortia, are also being explored for their synergistic potential. researchgate.net A group of different microorganisms can work together to achieve a more complete breakdown of dye molecules than a single species could. researchgate.net For example, a potent anaerobic consortium isolated from cattle rumen has demonstrated over 85% decolorization of various reactive dyes. researchgate.net The integration of biological treatments with physical or chemical processes, known as hybrid systems, is considered an effective approach for handling high-color and mixed dye-containing effluents. iwaponline.com

| Treatment Technology | Principle | Potential Application for Dye Mixtures |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals. amazon.comwiley.com | Degradation of a wide range of dye structures. amazon.comwiley.com |

| Nanocomposites | Synergistic adsorption and catalytic degradation. rsc.org | High removal efficiency and potential for reuse. rsc.org |

| Microbial Consortia | Complementary metabolic pathways of different microbes. researchgate.net | Complete breakdown of complex dye molecules. researchgate.net |

| Hybrid Systems | Combination of biological, chemical, and physical methods. iwaponline.com | Comprehensive treatment of complex industrial effluents. iwaponline.com |

Integration of Green Chemistry Principles in this compound Management and Remediation

Green chemistry offers a framework for minimizing the environmental impact of chemical processes, from synthesis to disposal. sustainability-directory.com For a dye like this compound, this involves a holistic approach to its lifecycle. Key principles of green chemistry applicable to dye management include waste prevention, atom economy, and the use of safer solvents and renewable feedstocks. sustainability-directory.com

In the context of remediation, green chemistry promotes the use of environmentally benign and sustainable methods. e-bookshelf.deamazon.com Biosorption, which utilizes natural materials like agricultural waste to adsorb dyes from wastewater, is a prime example of a green remediation technique. researchgate.net The development of cost-effective and efficient biosorbents is a major focus of current research. researchgate.net

Enzymatic treatments, using enzymes like laccases and peroxidases, also align with green chemistry principles. e-bookshelf.de These enzymes can specifically target and degrade dye molecules without the need for harsh chemicals or extreme conditions. e-bookshelf.de Research into immobilizing enzymes on supports like TiO2-ZrO2-SiO2 has shown high degradation efficiency for various textile dyes, suggesting a synergistic mechanism of sorption and catalytic action. mdpi.com

Furthermore, the design of new dyes that are inherently biodegradable or less toxic is a long-term goal of green chemistry. sustainability-directory.com This involves modifying the chemical structure of dyes to make them more susceptible to environmental degradation after their useful life.

Challenges and Opportunities for Scale-Up and Industrial Implementation of Remediation Processes

While many promising remediation technologies for dyes have been developed at the laboratory scale, their successful implementation in industrial settings faces several hurdles. One of the primary challenges is the cost-effectiveness of the proposed methods. nih.gov Advanced technologies often come with higher initial investment costs compared to conventional treatments. nih.gov

The scalability of the process is another significant factor. nih.govnih.gov A technique that works well in a controlled lab environment may not be easily adaptable to the large volumes and variable composition of industrial wastewater. nih.gov For instance, scaling up biodegradation processes can be particularly challenging. nih.gov

Despite these challenges, there are also significant opportunities. The development of robust and reusable materials, such as the nZVI–SiO2–TiO2 nanocomposite which showed over 90% efficiency after five successive cycles, can help to offset initial costs and improve the economic feasibility of advanced treatments. rsc.org

Moreover, the increasing stringency of environmental regulations and growing public demand for sustainable practices are creating a market for more effective and greener remediation technologies. This provides an impetus for industries to invest in and adopt new solutions for treating effluents containing dyes like this compound.

| Factor | Challenges | Opportunities |

| Cost | High initial investment for advanced technologies. nih.gov | Development of reusable materials to reduce long-term costs. rsc.org |

| Scalability | Difficulty in translating lab-scale success to industrial volumes. nih.govnih.gov | Advanced techniques may offer greater adaptability. nih.gov |

| Wastewater Variability | Fluctuations in dye concentration and composition in real effluents. | Development of versatile technologies that can handle diverse pollutants. |

| Regulatory Landscape | Stricter environmental regulations require more effective treatments. | Market creation for innovative and sustainable remediation solutions. |

Long-Term Environmental Monitoring and Risk Assessment Strategies for this compound in the Environment

The long-term presence of azo dyes like this compound in the environment poses significant risks. Azo dyes can be recalcitrant, bioaccumulative, and toxic. ijrrjournal.com A major concern is the reductive cleavage of the azo bond, which can lead to the formation of potentially carcinogenic aromatic amines. ijrrjournal.comresearchgate.net

Therefore, effective long-term environmental monitoring is essential. This includes the development of sensitive and selective analytical methods to detect not only the parent dye but also its degradation products in various environmental matrices like water and soil. nih.gov Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are powerful tools for this purpose. nih.gov

Phytotoxicity bioassays can also be employed to monitor the environmental contamination and toxicity of synthetic azo dyes. ijrrjournal.com These tests assess the impact of the dye on plant growth, such as seed germination and root elongation. ijrrjournal.com

Long-term risk assessment should consider the entire lifecycle of the dye and its potential impacts on ecosystems and human health. ijrrjournal.com Studies have shown that long-term exposure to azo dye compounds in wastewater can alter microbial communities in the soil. mdpi.comresearchgate.net Understanding these ecological impacts is crucial for developing comprehensive risk management strategies. This includes establishing safe discharge limits and implementing remediation measures to prevent the accumulation of these hazardous compounds in the environment.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural and purity profile of C.I. Direct Brown 60, and how do they complement each other?

- Methodology : Use UV-Vis spectroscopy to analyze absorption maxima (e.g., λmax ~440 nm for azo bonds), FTIR for functional group identification (e.g., -N=N- stretching at 1600–1500 cm⁻¹), and HPLC-MS for purity assessment and molecular weight confirmation. Cross-validate results with nuclear magnetic resonance (NMR) for structural elucidation .

- Data Integration : Tabulate spectral data (e.g., Table 1) to correlate peaks with structural features and quantify impurities.

| Technique | Key Parameters | Application |

|---|---|---|

| UV-Vis | λmax, absorbance ratios | Azo bond quantification |

| FTIR | Functional group peaks | Structural fingerprinting |

| HPLC-MS | Retention time, m/z ratio | Purity and degradation analysis |

Q. What optimization strategies are critical in the aqueous-phase synthesis of this compound to achieve >90% yield?

- Methodology : Employ response surface methodology (RSM) to optimize reaction parameters (pH, temperature, molar ratios). For example, adjust pH to 6–8 to stabilize diazonium intermediates and use sodium chloride as a salting-out agent to enhance dye precipitation .

- Validation : Compare yields under varying conditions using ANOVA to identify statistically significant variables (p < 0.05).

Q. How does pH influence the stability of this compound in aqueous solutions, and what degradation products form under acidic vs. alkaline conditions?

- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH) at pH 3–11. Monitor degradation via HPLC and identify products using LC-QTOF-MS. Under acidic conditions, expect azo bond cleavage to form aromatic amines; under alkaline conditions, sulfonate group hydrolysis may dominate .

Advanced Research Questions

Q. How can contradictions in reported degradation pathways of this compound be resolved using systematic analytical approaches?

- Methodology : Perform a meta-analysis of existing studies to identify conflicting data (e.g., discrepancies in half-life under UV exposure). Replicate experiments using controlled variables (light intensity, solvent composition) and apply multivariate regression to isolate contributing factors .

- Triangulation : Cross-reference results from LC-MS, electron paramagnetic resonance (EPR) for radical detection, and DFT simulations to validate proposed pathways.

Q. What mechanistic insights can computational modeling (e.g., DFT, molecular dynamics) provide into the binding affinity of this compound with cellulose substrates?

- Methodology : Use density functional theory (DFT) to calculate binding energies between dye sulfonate groups and cellulose hydroxyls. Validate with adsorption isotherms (Langmuir/Freundlich models) and correlate with experimental data from zeta potential measurements .

- Outcome : Identify pH-dependent binding behavior (e.g., enhanced affinity at pH >7 due to deprotonated cellulose).

Q. How do coexisting metal ions in wastewater systems affect the photocatalytic degradation efficiency of this compound, and what role do they play in radical formation?

- Methodology : Use a TiO2/UV system with added Fe³⁺ or Cu²⁺ ions. Monitor degradation kinetics via UV-Vis and quantify hydroxyl radicals (•OH) using terephthalic acid fluorescence. EPR spin trapping can confirm radical species .

- Data Analysis : Table 2 illustrates how Fe³⁺ at 0.1 mM increases degradation rate by 40% via Fenton-like reactions, while Cu²⁺ shows inhibitory effects due to radical scavenging.

| Metal Ion | Concentration (mM) | Degradation Rate (k, min⁻¹) | Radical Yield |

|---|---|---|---|

| None | 0 | 0.012 | Baseline |

| Fe³⁺ | 0.1 | 0.017 | High |

| Cu²⁺ | 0.1 | 0.008 | Low |

Methodological Considerations

- Experimental Design : Align questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks (Population, Intervention, Comparison, Outcome) to ensure methodological rigor .

- Data Contradictions : Address inconsistencies via sensitivity analysis (e.g., Monte Carlo simulations) or mixed-methods approaches (e.g., coupling experimental data with machine learning) .

Note : Replace placeholder data (e.g., λmax, degradation rates) with values from peer-reviewed studies on this compound. Avoid overreliance on single-source data; prioritize reproducibility through detailed supplementary protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.